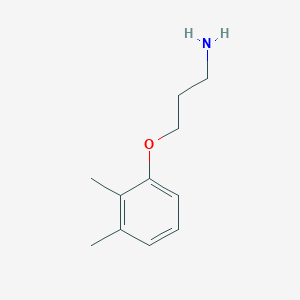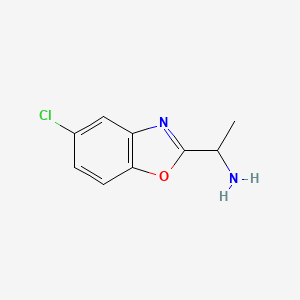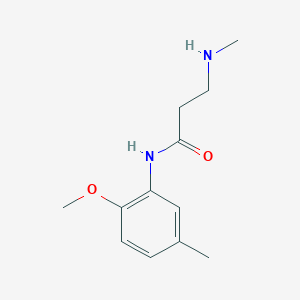![molecular formula C15H14N2O B12111732 [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol: is an organic compound that features a benzimidazole ring substituted with a methyl group at the 2-position and a phenylmethanol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol typically involves the following steps:
Formation of 2-Methylbenzimidazole: This can be achieved by condensing o-phenylenediamine with acetic acid under acidic conditions.
Substitution Reaction: The 2-methylbenzimidazole is then reacted with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like potassium carbonate or sodium hydride in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Pharmaceuticals: It can be used as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Sensors: It can be used in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole ring is known to interact with nucleic acids and proteins, which can result in various biological effects.
相似化合物的比较
Similar Compounds:
Benzimidazole: The parent compound without the methyl and phenylmethanol substitutions.
2-Methylbenzimidazole: Similar structure but lacks the phenylmethanol group.
4-Phenylbenzimidazole: Lacks the methyl group at the 2-position.
Uniqueness:
Structural Features:
Biological Activity: The combination of these substituents can enhance its biological activity compared to its simpler analogs.
属性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-4-2-3-5-15(14)17(11)13-8-6-12(10-18)7-9-13/h2-9,18H,10H2,1H3 |
InChI 键 |
UJVVRZBGVJLQNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B12111656.png)



![7-[[2-(2-Amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12111666.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-nicotinamide](/img/structure/B12111670.png)

![2-[(Z)-[(3Z)-5,6-dimethyl-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12111674.png)


![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
